molecular formula C18H17NO5 B1681357 Tranilast CAS No. 70806-55-2

Tranilast

Número de catálogo B1681357
Número CAS: 70806-55-2
Peso molecular: 327.3 g/mol
Clave InChI: NZHGWWWHIYHZNX-CSKARUKUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tranilast is an antiallergic drug developed by Kissei Pharmaceuticals . It was approved in Japan and South Korea in 1982 for the management of bronchial asthma . Indications for keloid and hypertrophic scar were added in 1993 . It has been used for the treatment of allergic disorders such as asthma, allergic rhinitis, and atopic dermatitis .


Synthesis Analysis

Tranilast and its analogs were synthesized from anthranilic acid derivatives, Meldrum’s acid, and benzaldehydes based on the Knoevenagel-Doebner reaction . The compounds were evaluated for in vitro cytotoxicity activity by MTT assay and docked into the TGFβ1 target using AutoDockTools–1.5.6 .


Molecular Structure Analysis

Tranilast is a small molecule with a chemical formula of C18H17NO5 . Its average weight is 327.3313 and its monoisotopic weight is 327.110672659 .


Physical And Chemical Properties Analysis

Tranilast is a small molecule with a chemical formula of C18H17NO5 . Its average weight is 327.3313 and its monoisotopic weight is 327.110672659 .

Aplicaciones Científicas De Investigación

Treatment of Fibroids

  • Field : Medical Science, specifically Obstetrics and Gynecology .
  • Application : Tranilast has been studied for its potential in treating fibroids . Fibroids are benign fibrotic tumors that affect many women during their reproductive years .
  • Method : In a study, SCID mice were implanted with human-derived fibroid explants and treated for two months with Tranilast (50 mg/kg/daily) or a vehicle .
  • Results : The study found a 37% reduction in tumor weight along with a significant decrease in staining for Ki67, CCND1, and E2F1 . There was also a significant increase in nuclear staining for cleaved caspase 3 and reduced staining for TGF-β3 and Masson’s trichrome in the Tranilast treated mice .

Management of Proliferative Disorders

  • Field : Oncology .
  • Application : Tranilast has been shown to inhibit the uncontrolled proliferation of human chemotherapy-resistant CSCs .
  • Method : In a study, Tranilast (300 mg/kg/day for 3 weeks) was administered to mice implanted with MDA-MB-231 cells .
  • Results : The study demonstrated that Tranilast inhibited lung metastasis of MDA-MB-231 cells injected intravenously into NOD-SCID gamma mice .

Treatment of Keloid and Hypertrophic Scars

  • Field : Dermatology .
  • Application : Tranilast is approved for the treatment of keloid and hypertrophic scars in Japan and the Republic of Korea . These are types of scars that result from an overgrowth of collagen .
  • Method : Tranilast is administered orally . It works by inhibiting the production of certain substances in the body that lead to inflammation and scar formation .
  • Results : Patients have reported a reduction in the size and appearance of their scars after treatment with Tranilast .

Management of Pulmonary Fibrosis

  • Field : Pulmonology .
  • Application : Tranilast has been used to treat pulmonary fibrosis, a condition characterized by the hardening and scarring of lung tissue .
  • Method : In a case study, a patient with post-COVID-19 severe pneumonia was treated with Tranilast .
  • Results : After six months of treatment with Tranilast, the patient’s pulmonary fibrosis and respiratory function improved remarkably .

Treatment of Neuropathic Pain

  • Field : Neurology .
  • Application : Tranilast has been studied for its potential in treating neuropathic pain . Neuropathic pain is a complex, chronic pain state that usually is accompanied by tissue injury .
  • Method : In a study, neuropathic pain was induced via infraorbital nerve constriction. Tranilast was injected intraperitoneally to assess the rat’s post-intervention pain response .
  • Results : In the von Frey’s test, the tranilast group showed significant changes in the head withdrawal threshold in the ipsilateral whisker pad area .

Management of Nonalcoholic Steatohepatitis

  • Field : Hepatology .
  • Application : Tranilast has been used to treat nonalcoholic steatohepatitis, a type of fatty liver disease .
  • Method : The specific method of application in this case is not mentioned in the source .
  • Results : The specific results or outcomes obtained in this case are not mentioned in the source .

Safety And Hazards

Tranilast is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment and chemical impermeable gloves should be worn while handling Tranilast . It is also advised to ensure adequate ventilation and remove all sources of ignition .

Direcciones Futuras

Tranilast is safe and effective in inhibiting TRPV2 expression, even in Muscular Dystrophy (MD) patients with advanced heart failure . Further trials are needed to evaluate the efficacy of Tranilast in preventing myocardial damage, heart failure, motor impairment, and respiratory failure .

Propiedades

IUPAC Name

2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22)/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHGWWWHIYHZNX-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tranilast

CAS RN

53902-12-8
Record name Tranilast [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053902128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tranilast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07615
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name tranilast
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRANILAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVF50SMY6E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tranilast
Reactant of Route 2
Reactant of Route 2
Tranilast
Reactant of Route 3
Reactant of Route 3
Tranilast
Reactant of Route 4
Reactant of Route 4
Tranilast
Reactant of Route 5
Reactant of Route 5
Tranilast
Reactant of Route 6
Tranilast

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.